5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of diethylamine with 2,2-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as POCl3 to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .
Comparison with Similar Compounds
- 5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
- 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
- 5,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1,3-thiazolidine-4-carboxylic acid
Comparison: 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of diethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Properties
CAS No. |
772284-67-0 |
---|---|
Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2S/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10/h7,11H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
DNTNSLONPGVKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(S1)(C)C)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.